Cas no 74063-36-8 (8-Azoniabicyclo[3.2.1]octane,3-(4-hydroxy-1-oxo-2-phenylbutoxy)-8-methyl-8-nonyl-, bromide (1:1))
74063-36-8 structure
Product Name:8-Azoniabicyclo[3.2.1]octane,3-(4-hydroxy-1-oxo-2-phenylbutoxy)-8-methyl-8-nonyl-, bromide (1:1)
Número CAS:74063-36-8
MF:C27H44BrNO3
Megavatios:510.547167778015
CID:565228
PubChem ID:3057606
Update Time:2025-04-19
8-Azoniabicyclo[3.2.1]octane,3-(4-hydroxy-1-oxo-2-phenylbutoxy)-8-methyl-8-nonyl-, bromide (1:1) Propiedades químicas y físicas
Nombre e identificación
-
- 8-Azoniabicyclo[3.2.1]octane,3-(4-hydroxy-1-oxo-2-phenylbutoxy)-8-methyl-8-nonyl-, bromide (1:1)
- (8-methyl-8-nonyl-8-azoniabicyclo[3.2.1]oct-3-yl) 4-hydroxy-2-phenyl-b utanoate bromide
- (8-methyl-8-nonyl-8-azoniabicyclo[3.2.1]octan-3-yl) 4-hydroxy-2-phenylbutanoate,bromide
- 74063-36-8
- DTXSID10995514
- 3-[(4-Hydroxy-2-phenylbutanoyl)oxy]-8-methyl-8-nonyl-8-azabicyclo[3.2.1]octan-8-ium bromide
- 1-alpha-H,5-alpha-H-Tropanium, 3-hydroxy-8-nonyl-, bromide, 4-hydroxy-2-phenylbutanoate
- (8-Methyl-8-nonyl-8-azoniabicyclo[3.2.1]oct-3-yl)4-hydroxy-2-phenyl-b utanoate bromide
- 3-Hydroxy-8-nonyl-1-alpha-H,5-alpha-H-tropanium bromide 4-hydroxy-2-phenylbutanoate
-
- Renchi: 1S/C27H44NO3.BrH/c1-3-4-5-6-7-8-12-18-28(2)23-15-16-24(28)21-25(20-23)31-27(30)26(17-19-29)22-13-10-9-11-14-22;/h9-11,13-14,23-26,29H,3-8,12,15-21H2,1-2H3;1H/q+1;/p-1
- Clave inchi: GRAQCUCOHIMWDP-UHFFFAOYSA-M
- Sonrisas: [Br-].O(C(C(C1C=CC=CC=1)CCO)=O)C1CC2CCC(C1)[N+]2(C)CCCCCCCCC
Atributos calculados
- Calidad precisa: 509.25046g/mol
- Masa isotópica única: 509.25046g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 32
- Cuenta de enlace giratorio: 14
- Complejidad: 517
- Recuento de unidades de unión covalente: 2
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 3
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 46.5Ų
8-Azoniabicyclo[3.2.1]octane,3-(4-hydroxy-1-oxo-2-phenylbutoxy)-8-methyl-8-nonyl-, bromide (1:1) Literatura relevante
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
74063-36-8 (8-Azoniabicyclo[3.2.1]octane,3-(4-hydroxy-1-oxo-2-phenylbutoxy)-8-methyl-8-nonyl-, bromide (1:1)) Productos relacionados
- 510-25-8(1,4-Naphthalenedicarboxylicacid, 1,2,3,4-tetrahydro-1-phenyl-,1,4-bis(8-methyl-8-azabicyclo[3.2.1]oct-3-yl) ester, stereoisomer)
- 6878-98-4(Benzeneacetic acid, a-phenyl-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester)
- 22235-81-0(N-Isopropyl Noratropine)
- 51-55-8(Atropine)
- 101-31-5(L-Hyoscyamine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
Proveedores recomendados
Zhangzhou Sinobioway Peptide Co.,Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos
烟台朗裕新材料科技有限公司
Miembros de la medalla de oro
Proveedor de China
Reactivos
Hunan Well Medicine Synthesis Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos
Shanghai Jinhuan Chemical CO., LTD.
Miembros de la medalla de oro
Proveedor de China
Lote
Hubei Cuiyuan Biotechnology Co.,Ltd
Miembros de la medalla de oro
Proveedor de China
Reactivos